5-O-Desmethyl Omeprazole-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

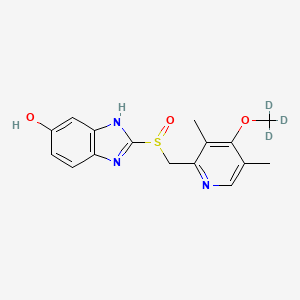

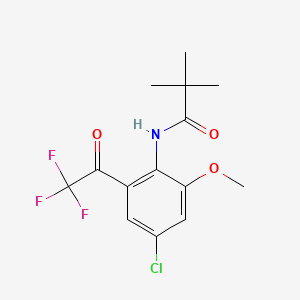

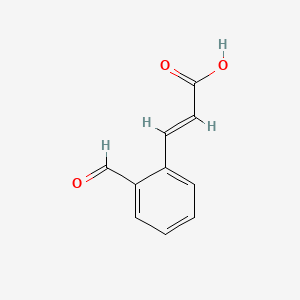

5-O-Desmethyl Omeprazole-d3 is a stable analog of the proton pump inhibitor omeprazole. It is used in lab experiments to study the biochemical and physiological effects of omeprazole. This compound has several advantages over omeprazole, including increased stability, improved solubility, and improved selectivity. It is also a metabolite of Omeprazole .

Molecular Structure Analysis

The molecular formula of this compound is C16H17N3O3S . The compound is a sulfoxide and a member of benzimidazoles .

Wissenschaftliche Forschungsanwendungen

Enantioselective Quantification in Human Serum

5-O-Desmethyl Omeprazole-d3 is significant in the enantioselective quantification of omeprazole and its metabolites in human serum. The chiral HPLC-atmospheric pressure photoionization tandem mass spectrometry method is crucial for assessing omeprazole metabolism, including 5-O-Desmethyl Omeprazole, by different cytochrome P450 enzymes. This has applications in pharmacokinetic and pharmacodynamic studies (Martens-Lobenhoffer et al., 2007).

Metabolic Pathway Investigation

The metabolites of omeprazole, including 5-O-Desmethyl Omeprazole, play a critical role in understanding drug-drug interactions, especially in evaluating the inhibition of cytochromes CYP2C19 and CYP3A4. Understanding the contributions of these metabolites to interactions has implications for therapeutic drug monitoring and predicting drug interactions (Shirasaka et al., 2013).

Cytochrome P450 Isoforms Identification

5-O-Desmethyl Omeprazole assists in identifying human liver cytochrome P450 isoforms mediating omeprazole metabolism. This provides insights into the metabolic pathways of omeprazole and the role of different cytochrome P450 isoforms in these pathways. Such information is critical for precision medicine and drug development (Andersson et al., 1993).

Stereoselective Metabolism Studies

Studies on 5-O-Desmethyl Omeprazole contribute to understanding the stereoselective metabolism of omeprazole by human cytochrome P450 enzymes. This knowledge is essential for developing more effective and safer drug formulations by considering the stereoselective properties of drugs (Abelö et al., 2000).

Pharmacokinetic Profiling

5-O-Desmethyl Omeprazole is key in the pharmacokinetic profiling of omeprazole. It helps in understanding the drug's absorption, distribution, metabolism, and excretion, which is fundamental in optimizing dosing regimens and minimizing adverse effects (Kanazawa et al., 2003).

Wirkmechanismus

Target of Action

The primary target of 5-O-Desmethyl Omeprazole-d3, a metabolite of Omeprazole, is the H+/K+ ATPase enzyme , also known as the proton pump . This enzyme is expressed in high quantities by the parietal cells of the stomach .

Mode of Action

This compound, like Omeprazole, is a proton pump inhibitor (PPI) . It suppresses gastric basal and stimulated acid secretion by inhibiting the parietal cell H+/K+ ATP pump . This inhibition prevents the movement of hydrogen ions into the stomach, thereby reducing the production of gastric acid .

Biochemical Pathways

The compound affects the biochemical pathway involving the cytochrome P450 enzymes CYP2C19 and CYP3A4 . These enzymes convert the compound to the hydroxy and 5-O-desmethyl metabolites (CYP2C19) and sulphone metabolite (CYP3A4) .

Pharmacokinetics

The pharmacokinetics of this compound involves several stages:

- Absorption : The compound is rapidly absorbed .

- Distribution : It is 97% bound to plasma proteins .

- Metabolism : The compound is primarily metabolized by CYP2C19 and to a lesser extent by CYP3A4 to hydroxy, desmethyl, and sulfone metabolites .

- Excretion : After a single oral dose, negligible amounts of unchanged drug are excreted in urine .

The pharmacokinetics of the compound results in a higher area under the concentration-time curve (AUC) after administration of the same dose .

Result of Action

The inhibition of the proton pump by this compound leads to a decrease in gastric acid secretion . This results in an increase in gastric pH, providing relief from conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and other diseases characterized by the oversecretion of gastric acid .

Biochemische Analyse

Biochemical Properties

5-O-Desmethyl Omeprazole-d3 plays a significant role in biochemical reactions, particularly in the metabolism of Omeprazole. It interacts with various enzymes, including cytochrome P450 enzymes such as CYP2C19 and CYP3A4. These enzymes are responsible for the formation of the hydroxy and 5-O-desmethyl metabolites of Omeprazole . The interaction between this compound and these enzymes is crucial for understanding the metabolic pathways and the pharmacokinetics of Omeprazole.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to have clastogenic effects in in vitro human lymphocyte chromosomal aberration studies and in vivo mouse micronucleus tests . These effects highlight the potential impact of this compound on cellular function and genetic stability.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4. These enzymes metabolize this compound into various metabolites, including hydroxy and sulphone metabolites . The binding interactions with these enzymes result in enzyme inhibition or activation, leading to changes in gene expression and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is a metabolism-dependent inhibitor of CYP2C19, and its inhibitory effects can be somewhat reduced by the presence of glutathione . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating the compound’s potential impact on metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of Omeprazole and its metabolites, including this compound, can induce DNA damage in mouse peripheral blood lymphocytes . These findings suggest that there may be threshold effects and potential toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes such as CYP2C19 and CYP3A4. These enzymes convert this compound into hydroxy and sulphone metabolites . The metabolic pathways of this compound are essential for understanding its pharmacokinetics and the overall metabolism of Omeprazole.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is metabolized in the liver by the cytochrome P450 enzyme system, primarily by CYP2C19 . The compound’s transport and distribution are crucial for determining its localization and accumulation in different tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with specific enzymes and transporters. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its activity and function within cells.

Eigenschaften

IUPAC Name |

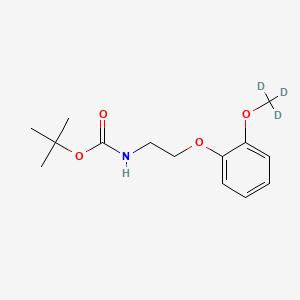

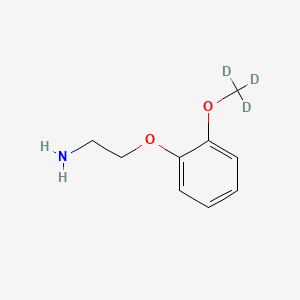

2-[[3,5-dimethyl-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-3H-benzimidazol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c1-9-7-17-14(10(2)15(9)22-3)8-23(21)16-18-12-5-4-11(20)6-13(12)19-16/h4-7,20H,8H2,1-3H3,(H,18,19)/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXDTVZNDQKCOS-HPRDVNIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=NC=C1C)CS(=O)C2=NC3=C(N2)C=C(C=C3)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride](/img/structure/B562861.png)